AKT inhibitor IV

Description

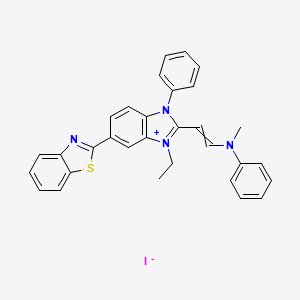

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRELMNTQSBIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681281-88-9 | |

| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mitochondrial Accumulation of AKT Inhibitor IV: A Technical Guide to its Mechanism and Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT inhibitor IV (AKTIV), a small molecule initially identified as an inhibitor of the PI3K/Akt signaling pathway, has demonstrated potent anticancer and broad-spectrum antiviral activities. Subsequent research has revealed that its primary mechanism of action involves massive accumulation within mitochondria, leading to profound disruption of cellular bioenergetics. This guide provides an in-depth technical overview of the mitochondrial accumulation of AKTIV and its downstream consequences, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. While initially investigated for its role in inhibiting the PI3K/Akt pathway, evidence now suggests that the direct effects of AKTIV on mitochondria are the predominant drivers of its biological activities.

Introduction to this compound

This compound, also known as ChemBridge 5233705 (CAS 681281-88-9), is a cationic benzimidazole derivative. It was first identified in a chemical genetic screen for its ability to inhibit the nuclear export of the FOXO1a protein, a downstream target of Akt. This led to the initial hypothesis that AKTIV functions by inhibiting a kinase within the PI3K/Akt pathway. However, further studies revealed paradoxical effects, including an increase in Akt phosphorylation at lower concentrations, and concluded that AKTIV does not directly inhibit any known kinases in this signaling cascade. Instead, its potent cytotoxic effects are now largely attributed to its direct impact on mitochondrial structure and function.

Mitochondrial Accumulation of AKTIV

A key characteristic of AKTIV is its rapid and extensive accumulation in mitochondria. This phenomenon is attributed to the compound's cationic nature, which facilitates its uptake into the negatively charged mitochondrial matrix.

Quantitative Analysis of Mitochondrial Accumulation

The accumulation of AKTIV within mitochondria has been quantified using its intrinsic fluorescent properties.

| Cell Line | Treatment Concentration | Treatment Duration | Estimated Mitochondrial Concentration | Fold Accumulation |

| Jurkat Lymphocytes | 1 µM | 15 min | > 250 µM | > 250-fold |

| Jurkat Lymphocytes | 5 µM | 15 min | > 1 mM | > 200-fold |

| HeLa Cells | 1 µM | 5 min | Extensive accumulation observed | Not quantified |

Table 1: Quantified mitochondrial accumulation of this compound in different cell lines. Data extracted from studies utilizing flow cytometry and confocal laser scanning microscopy.

Consequences of Mitochondrial AKTIV Accumulation

The massive influx of AKTIV into mitochondria triggers a cascade of detrimental effects on the organelle's structure and function, ultimately leading to cell death.

Disruption of Mitochondrial Morphology and Bioenergetics

High concentrations of AKTIV within mitochondria lead to significant structural and functional damage.

| Parameter | Observation |

| Mitochondrial Morphology | Swelling followed by apparent disintegration |

| Mitochondrial Membrane Potential | Depolarization |

| Mitochondrial Respiration | Diminished cellular oxygen consumption |

| Reactive Oxygen Species (ROS) | Increased production |

Table 2: Summary of the effects of this compound on mitochondrial parameters.

Signaling Pathways Implicated in AKTIV-Induced Mitochondrial Dysfunction

While AKTIV's primary action is direct mitochondrial damage, this event initiates downstream signaling cascades that contribute to its overall cellular effects. The release of reactive oxygen species (ROS) from damaged mitochondria can, paradoxically, lead to the activation of the redox-sensitive Akt kinase at low concentrations.

Investigating the Akt-Independent Antiviral Activity of AKT Inhibitor IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT inhibitor IV, a compound initially identified for its role in modulating the PI3K/Akt signaling pathway, has demonstrated significant broad-spectrum antiviral activity. Contrary to its name, extensive research has revealed that its mechanism of viral inhibition is independent of Akt kinase suppression. This technical guide provides an in-depth analysis of the current understanding of this compound's antiviral properties, focusing on its novel mechanism of action, which involves the disruption of mitochondrial function. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying biological processes and workflows.

Introduction: A Paradigm Shift from Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many viruses have evolved to hijack this pathway to promote their own replication and inhibit host cell apoptosis. Consequently, inhibitors of this pathway have been a logical focus for antiviral drug development.

This compound emerged from screens as a modulator of this pathway. However, subsequent studies revealed a paradoxical effect: at concentrations effective for viral inhibition, this compound does not inhibit, and can even increase, the phosphorylation of Akt.[1][2] This pivotal discovery shifted research focus towards an Akt-independent mechanism to explain its potent antiviral effects against a range of viruses, including Vesicular Stomatitis Virus (VSV), Respiratory Syncytial Virus (RSV), and Vaccinia Virus (VACV).[1][2][3] This guide delves into the evidence supporting this new paradigm and the current leading hypothesis for its mechanism of action.

Mechanism of Action: Mitochondrial Disruption

The primary antiviral mechanism of this compound is now understood to be the disruption of cellular bioenergetics through its accumulation in mitochondria.[4][5] As a cationic molecule, this compound is drawn to the highly negative membrane potential of the inner mitochondrial membrane.

Key consequences of its mitochondrial accumulation include:

-

Mitochondrial Swelling and Disintegration: High concentrations of the inhibitor within the mitochondria lead to structural damage.[5]

-

Mitochondrial Depolarization: The accumulation disrupts the electrochemical gradient across the mitochondrial membrane.[5]

-

Diminished Mitochondrial Respiration: This leads to a decrease in ATP production.

-

Release of Reactive Oxygen Species (ROS): The dysfunctional mitochondria leak ROS, inducing cellular stress.[5]

Because mitochondria are essential hubs for cellular metabolism and viral replication, this disruption provides a potent and broad-spectrum antiviral effect.[5]

Below is a diagram illustrating the proposed mechanism.

The following diagram contrasts the initially hypothesized (but incorrect) mechanism of direct Akt inhibition with the observed Akt-independent effects.

References

- 1. Akt Inhibitor Akt-IV Blocks Virus Replication through an Akt-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitor Akt-IV blocks virus replication through an Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of AKT Inhibitor IV for Cellular Imaging: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of AKT inhibitor IV and its application in cellular imaging. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for investigating cellular signaling pathways.

Introduction

This compound is a small molecule that has been investigated for its role in modulating the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and metabolism.[1][2] Beyond its canonical role as an Akt inhibitor, this compound possesses intrinsic fluorescent properties that make it a valuable tool for live-cell imaging.[3][4] This guide details its spectroscopic characteristics, provides protocols for its use in cellular imaging, and illustrates the key signaling pathways it perturbs.

Spectroscopic and Physicochemical Properties

This compound exhibits intrinsic fluorescence, allowing for its visualization within cellular compartments without the need for secondary labeling.[3][4] Its key spectroscopic and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~388 nm | [4][5] |

| Emission Maximum (λem) | ~460 nm | [4][5] |

| Quantum Yield (Φ) | 0.0016 | [3][5] |

| Molar Extinction Coefficient (ε) | 54,000 M⁻¹ cm⁻¹ (in PBS) | [3] |

| Molecular Weight | 614.54 g/mol | [5] |

| Formula | C₃₁H₂₇IN₄S | [5] |

| Solubility | Soluble in DMSO | [5] |

| CAS Number | 959841-49-7 | [5] |

Note: The fluorescence properties of this compound are not highly sensitive to environmental polarity.[3]

Mechanism of Cellular Uptake and Localization

This compound functions as a lipophilic, delocalized cation.[3] This characteristic drives its accumulation within the mitochondria of living cells, a process governed by the negative mitochondrial membrane potential.[3][5] This mitochondrial sequestration is a key aspect of its mechanism of action and its utility in cellular imaging.

Experimental Protocols

The following protocols provide a framework for utilizing this compound for cellular imaging applications.

Cell Culture and Reagent Preparation

-

Cell Line: HeLa cells are a suitable model for studying the effects of this compound.

-

Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Live-Cell Imaging of this compound Accumulation

This protocol details the steps for visualizing the mitochondrial accumulation of this compound in live HeLa cells.

-

Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

-

Inhibitor Treatment: On the day of imaging, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 1 µM.[3][4]

-

Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for 5-15 minutes at 37°C.[3][4]

-

Imaging Preparation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess inhibitor. Add fresh, pre-warmed imaging medium (e.g., FluoroBrite DMEM) to the cells.

-

Confocal Microscopy:

-

Emission: Collect the fluorescence emission between 450 nm and 470 nm.

-

Objective: Use a 63x or 100x oil immersion objective for high-resolution imaging.

-

Settings: Adjust laser power, detector gain, and pinhole size to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

Visualization of Mitochondrial Reactive Oxygen Species (ROS)

The accumulation of this compound in mitochondria can lead to the generation of ROS. This can be visualized using a fluorescent ROS indicator.

-

Cell Seeding and Inhibitor Treatment: Follow steps 1-3 from the protocol in section 4.2.

-

ROS Indicator Loading: Following inhibitor treatment, load the cells with a mitochondrial ROS-sensitive dye (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

-

Imaging:

-

This compound: Excite at 405 nm and collect emission around 460 nm.

-

MitoSOX™ Red: Excite at ~510 nm and collect emission at ~580 nm.

-

Acquire images in separate channels to visualize both the inhibitor localization and ROS production.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with cellular systems is multifaceted. It involves not only the direct (though debated) inhibition of Akt but also a significant off-target effect on mitochondrial function, which in turn influences the Akt signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane. There, Akt is phosphorylated and activated by PDK1 and mTORC2, enabling it to phosphorylate a multitude of downstream targets.[1][6]

Caption: Canonical PI3K/Akt signaling pathway and the inhibitory effect of high concentrations of this compound.

Experimental Workflow for Cellular Imaging

The following diagram outlines the general workflow for preparing and imaging cells treated with this compound.

Caption: A generalized workflow for live-cell imaging of this compound.

Mitochondrial-Mediated Effects of this compound

The primary mechanism of action of this compound at typical imaging concentrations involves its accumulation in mitochondria, leading to mitochondrial dysfunction and the production of reactive oxygen species (ROS). This increase in mitochondrial ROS can have paradoxical effects on the Akt pathway. At low concentrations, the ROS-induced oxidative stress may lead to the activation of Akt, while at higher concentrations, the direct inhibitory effect on Akt may dominate.

Caption: The mitochondrial-mediated signaling effects of this compound.

Conclusion

This compound is a versatile tool for cell biologists, offering both pharmacological and imaging capabilities. Its intrinsic fluorescence and specific accumulation in mitochondria provide a unique opportunity to study the interplay between the PI3K/Akt signaling pathway and mitochondrial function. By understanding its spectroscopic properties and employing the appropriate experimental protocols, researchers can effectively leverage this compound to gain deeper insights into complex cellular processes.

References

- 1. doria.fi [doria.fi]

- 2. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Activation of Akt Is Essential for the Propagation of Mitochondrial Respiratory Stress Signaling and Activation of the Transcriptional Coactivator Heterogeneous Ribonucleoprotein A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sm.unife.it [sm.unife.it]

- 6. Detection of Reactive Oxygen Species (ROS) in Live-Cell Mitochondria | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols: AKT Inhibitor IV as a Tool for Studying Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT inhibitor IV, a cationic benzimidazole derivative, has emerged as a potent tool for investigating mitochondrial dysfunction. While initially identified as an inhibitor of the PI3K/Akt signaling pathway, recent studies have revealed that its primary anticancer and antiviral activities stem from its direct and profound effects on mitochondrial structure and function.[1][2] This compound rapidly accumulates in mitochondria, leading to a cascade of events that disrupt cellular bioenergetics, making it an invaluable pharmacological agent for studying the intricacies of mitochondrial biology and its role in disease.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study mitochondrial dysfunction in a research setting.

Mechanism of Action: A Direct Assault on Mitochondria

This compound's mechanism of action in inducing mitochondrial dysfunction is multifaceted and largely independent of its effects on the AKT signaling pathway.[1] As a lipophilic cation, it is drawn to the highly negative mitochondrial membrane potential, leading to its massive accumulation within the mitochondrial matrix.[1][3] This accumulation triggers a series of detrimental events:

-

Mitochondrial Swelling and Disintegration: High concentrations of this compound within the mitochondria lead to morphological changes, including swelling and eventual disintegration of these organelles.[1][2]

-

Mitochondrial Depolarization: The inhibitor disrupts the mitochondrial membrane potential, a critical component for ATP synthesis.[1]

-

Inhibition of Mitochondrial Respiration: this compound significantly diminishes cellular oxygen consumption, indicating a blockage of the electron transport chain.[1]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to the leakage of electrons and the subsequent generation of superoxide and other reactive oxygen species.[1][4]

Interestingly, the elevated ROS levels may create a feedback loop that can paradoxically lead to the phosphorylation and activation of AKT at lower concentrations of the inhibitor, highlighting a complex interplay between mitochondrial stress and cellular signaling pathways.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial function as reported in the literature.

Table 1: Effective Concentrations of this compound for Inducing Mitochondrial Dysfunction

| Cell Line | Concentration | Effect | Reference |

| Jurkat | 1 µM | >250 µM accumulation in mitochondria | [2] |

| Jurkat | 5 µM | >1 mM accumulation in mitochondria | [2] |

| Jurkat | 2 µM | Complete inhibition of O₂ consumption | [1] |

| HeLa | 1 µM | Extensive accumulation in mitochondria | [2] |

| HeLa, Jurkat | 0.3 µM | IC50 for growth reduction | [5] |

| PIV5-infected HeLa | 520 nM | IC50 for viral replication inhibition | [5] |

Table 2: Quantified Effects of this compound on Mitochondrial Parameters

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Accumulation | Jurkat | 1 µM (15 min) | >250-fold bioaccumulation | [3] |

| Mitochondrial Accumulation | Jurkat | 5 µM (15 min) | >1000-fold bioaccumulation | [2] |

| ROS Production | Jurkat | 2 µM (30 min) | Up to 59-fold increase | [1] |

| Oxygen Consumption | Jurkat | 2 µM | Complete inhibition | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of AKT in Mitochondrial Regulation

The AKT signaling pathway plays a crucial role in maintaining mitochondrial homeostasis. Inhibition of this pathway can lead to mitochondrial dysfunction.

Caption: AKT signaling pathway and its role in regulating mitochondrial functions such as apoptosis and autophagy.

Experimental Workflow for Studying Mitochondrial Dysfunction

A typical workflow for investigating the effects of this compound on mitochondrial function involves a series of assays to measure key mitochondrial health parameters.

Caption: A generalized experimental workflow for assessing mitochondrial dysfunction induced by this compound.

Experimental Protocols

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (mitochondrial uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

-

Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement with substrates as required.

-

Prepare Compound Plate: Prepare a utility plate containing this compound and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.

-

Medium Exchange: Remove the growth medium from the cell plate and wash twice with the warmed assay medium. Add the final volume of assay medium to each well.

-

Incubate: Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

-

Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and then sequentially inject the compounds, measuring the OCR after each injection.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

This protocol uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[5][6]

Materials:

-

JC-1 Dye

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

CCCP or FCCP (positive control for depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).

-

Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (CCCP or FCCP).

-

JC-1 Staining:

-

Washing:

-

Aspirate the staining solution and wash the cells twice with warm PBS or assay buffer.[6]

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (FITC) and red (TRITC) fluorescence. Capture images and quantify the red/green fluorescence intensity ratio.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. Calculate the ratio of red to green fluorescence.[6]

-

Detection of Reactive Oxygen Species (DCFDA/H2DCFDA Staining)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[1][4]

Materials:

-

DCFDA or H2DCFDA

-

Serum-free cell culture medium (phenol red-free)

-

PBS

-

This compound

-

Hydrogen peroxide (H₂O₂) or Pyocyanin (positive control)

-

Fluorescence plate reader, microscope, or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (preferably black with a clear bottom) and allow them to adhere.

-

Treatment: Treat cells with this compound and controls for the desired duration.

-

Probe Loading:

-

Washing: Remove the probe solution and wash the cells twice with PBS.

-

Analysis:

-

Plate Reader: Add PBS to the wells and measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[8]

-

Microscopy: Observe the cells under a fluorescence microscope with a FITC filter set.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence in the FITC channel.

-

Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[1]

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

PBS

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine) as a positive control

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound and controls for the desired time.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, collect the supernatant (containing floating/dead cells) and then gently detach the adherent cells using trypsin or a cell scraper. Combine all cells.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Conclusion

This compound is a powerful and versatile tool for inducing and studying mitochondrial dysfunction. Its direct action on mitochondria provides a clear and robust model for investigating the consequences of mitochondrial stress on cellular physiology. By employing the detailed protocols provided in these application notes, researchers can effectively probe the intricate relationship between mitochondrial health, cellular signaling, and disease pathogenesis.

References

- 1. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. chem-agilent.com [chem-agilent.com]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

Application Notes and Protocols: Lentiviral Knockdown of AKT1 to Mimic AKT Inhibitor IV Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

The PI3K/AKT signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), exists in three isoforms (AKT1, AKT2, and AKT3), with AKT1 being a key mediator of cell survival and proliferation.[4]

Pharmacological inhibition of AKT is a promising anti-cancer strategy.[5] AKT inhibitor IV is a small molecule that has been reported to inhibit the PI3K/AKT pathway.[6][7] However, recent studies suggest its potent anticancer and antiviral activities may stem from off-target effects, including mitochondrial accumulation and disruption of cellular bioenergetics, leading to increased reactive oxygen species (ROS) production and apoptosis.[8][9] This complex mechanism necessitates a clear understanding of its on-target versus off-target effects.

Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a specific and long-term method to silence gene expression, providing a valuable tool to dissect the function of individual proteins.[10] By specifically downregulating AKT1, researchers can mimic the intended on-target effects of an AKT1 inhibitor and differentiate them from potential off-target consequences of a chemical compound.

These application notes provide detailed protocols for lentiviral knockdown of AKT1 and treatment with this compound, enabling researchers to compare the cellular and molecular consequences of these two approaches.

Data Presentation

Table 1: Comparison of Cellular Effects of Lentiviral AKT1 Knockdown and this compound Treatment

| Cellular Process | Lentiviral AKT1 Knockdown | This compound Treatment |

| Cell Proliferation | Reduced | Inhibition of proliferation in various cell lines (e.g., 786-O, HeLa, Jurkat) |

| Apoptosis | May increase sensitivity to certain apoptotic stimuli[11] | Activates apoptosis, particularly at higher concentrations (10 µM in HEK293T cells) |

| AKT Phosphorylation | Decreased total AKT1 protein levels | Paradoxically promotes hyperphosphorylation of Akt[1] |

| Downstream Signaling | Decreased phosphorylation of AKT substrates (e.g., GSK3β, FOXO)[11] | Decreased phosphorylation of some AKT substrates (e.g., 4E-BP1, FOXO1a nuclear export)[1] |

| Mitochondrial Function | Not reported to have a direct, immediate effect | Accumulates in mitochondria, disrupts morphology, and increases ROS production[8] |

| Specificity | Specific to AKT1 isoform | May have off-target effects independent of direct AKT inhibition[1][9] |

Signaling Pathways and Experimental Workflow

Caption: The PI3K/AKT1 signaling pathway.

Caption: Experimental workflow for lentiviral knockdown.

Caption: Comparison of genetic vs. pharmacological approaches.

Experimental Protocols

Protocol 1: Lentiviral-mediated Knockdown of AKT1

This protocol is adapted from standard lentiviral transduction procedures.[12]

Materials:

-

HEK293T cells (for lentivirus production)

-

Target cells for AKT1 knockdown

-

Lentiviral vector containing shRNA targeting human AKT1 (and a non-targeting control)

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM and appropriate growth medium for target cells

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Polybrene (Hexadimethrine Bromide)

-

Puromycin

-

0.45 µm syringe filter

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

Part A: Lentivirus Production (in HEK293T cells)

-

Day 1: Seeding HEK293T cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.

-

Day 2: Transfection.

-

In one tube, mix the lentiviral shRNA vector (4 µg), psPAX2 (3 µg), and pMD2.G (1 µg) in 500 µL of serum-free medium.

-

In a separate tube, add the transfection reagent according to the manufacturer's protocol to 500 µL of serum-free medium.

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Day 3: Media Change. 16-24 hours post-transfection, carefully remove the medium and replace it with 10 mL of fresh growth medium.

-

Day 4 & 5: Virus Harvest.

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

-

Aliquot the virus and store at -80°C. A second harvest can be performed at 72 hours by adding fresh media after the first harvest.

-

Part B: Lentiviral Transduction of Target Cells

-

Day 1: Seeding Target Cells. Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Day 2: Transduction.

-

Thaw the lentiviral aliquots on ice.

-

Remove the growth medium from the target cells.

-

Add fresh growth medium containing Polybrene at a final concentration of 4-8 µg/mL.[12]

-

Add the desired amount of lentiviral supernatant (Multiplicity of Infection - MOI - should be optimized for each cell line). Also, set up a well with non-targeting control shRNA virus.

-

Incubate overnight at 37°C.

-

-

Day 3: Media Change. Remove the virus-containing medium and replace it with fresh growth medium.

-

Day 4 onwards: Selection.

-

24-48 hours after the media change, add the appropriate concentration of puromycin to select for transduced cells (the optimal concentration needs to be determined by a kill curve).[10]

-

Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.

-

Expand the resistant cells for subsequent analysis.

-

Part C: Validation of Knockdown

-

Assess AKT1 protein levels via Western Blotting (see Protocol 3).

-

Assess AKT1 mRNA levels via qRT-PCR.

Protocol 2: Treatment with this compound

Materials:

-

This compound (soluble in DMSO)

-

Target cells

-

Appropriate growth medium

-

DMSO (vehicle control)

Procedure:

-

Stock Solution Preparation. Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

Cell Seeding. Seed target cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.

-

Treatment.

-

On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the optimal dose for the desired effect.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration used.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

-

Incubation. Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Analysis. Proceed with downstream analyses such as cell viability assays or Western blotting.

Protocol 3: Western Blotting for AKT Signaling

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AKT1, anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-GSK3β, anti-phospho-GSK3β, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis.

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

-

Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low lentiviral titer | Poor HEK293T cell health or transfection efficiency | Ensure HEK293T cells are healthy and at the correct confluency. Optimize the DNA-to-transfection reagent ratio. |

| Inefficient transduction | Low MOI, inactive virus, or resistant cell line | Determine the optimal MOI for your cell line. Use freshly harvested or properly stored virus. Increase Polybrene concentration (if not toxic to cells). |

| No/low knockdown | Ineffective shRNA sequence | Test multiple shRNA sequences targeting different regions of AKT1. Confirm knockdown at both the mRNA and protein level. |

| High cell death with inhibitor | Inhibitor concentration is too high | Perform a dose-response curve to find the IC50 and use concentrations around that value for mechanistic studies. |

| Inconsistent Western Blot results | Issues with sample prep, transfer, or antibody | Ensure consistent protein loading. Check transfer efficiency. Optimize antibody concentrations and incubation times. |

Conclusion

Both lentiviral-mediated knockdown of AKT1 and treatment with this compound serve as valuable methods to investigate the consequences of disrupting AKT signaling. Lentiviral knockdown provides a highly specific and long-term approach to study the effects of reduced AKT1 expression, making it ideal for dissecting the specific role of this isoform. In contrast, this compound offers a rapid, dose-dependent, but potentially less specific method of pathway inhibition. The observation that this compound can induce mitochondrial dysfunction and hyperphosphorylate AKT suggests its mechanism is more complex than simple kinase inhibition.[1][8]

By employing both techniques in parallel, researchers can effectively differentiate the specific consequences of AKT1 loss-of-function from the broader, and potentially off-target, effects of a pharmacological agent. This dual approach is crucial for validating AKT1 as a therapeutic target and for interpreting the results of studies using chemical inhibitors. Future research should focus on a direct, quantitative comparison of the transcriptomic and proteomic changes induced by both methods to gain a comprehensive understanding of their respective impacts on cellular signaling networks.

References

- 1. Akt Inhibitor Akt-IV Blocks Virus Replication through an Akt-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 11. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

Troubleshooting & Optimization

Troubleshooting off-target effects of AKT inhibitor IV

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AKT Inhibitor IV (CAS 681281-88-9). The information is tailored to address specific experimental challenges and ensure accurate interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing an increase in AKT phosphorylation (p-AKT) at Ser473 or Thr308 after treating my cells with low concentrations of this compound. Isn't it supposed to be an inhibitor?

A1: This is a documented paradoxical effect of this compound.[1] At lower concentrations, the inhibitor can induce hyperphosphorylation of AKT.[2] This is thought to be a compensatory feedback mechanism within the cell. However, despite this increase in phosphorylation, the inhibitor still effectively reduces the phosphorylation of downstream AKT substrates.[2]

Troubleshooting Steps:

-

Confirm Downstream Inhibition: Perform a Western blot to analyze the phosphorylation status of downstream targets of AKT, such as GSK3β (at Ser9) or FOXO1 (at Thr24). A decrease in the phosphorylation of these substrates, concurrent with an increase in p-AKT, would indicate that the inhibitor is functionally active.

-

Dose-Response Analysis: Conduct a dose-response experiment to find the optimal concentration for your cell line. The paradoxical hyperphosphorylation is typically observed at lower concentrations, while higher concentrations lead to the expected inhibition of AKT phosphorylation.[1]

-

Time-Course Experiment: Assess the phosphorylation status of AKT and its substrates at different time points after inhibitor treatment. The paradoxical hyperphosphorylation may be a transient effect.

Q2: My cells are showing significant cytotoxicity at concentrations where I expect to see specific AKT inhibition. Is this due to an off-target effect?

A2: It is possible that the observed cytotoxicity is due to off-target effects, particularly at higher concentrations. This compound has been reported to accumulate in mitochondria and disrupt cellular bioenergetics, leading to increased production of reactive oxygen species (ROS) and apoptosis.[2][3] This mitochondrial effect may be independent of its activity on the AKT pathway.

Troubleshooting Steps:

-

Perform a Cell Viability Assay: Use an MTT or similar assay to determine the IC50 for cytotoxicity in your specific cell line. This will help you establish a therapeutic window where you can achieve AKT inhibition without excessive cell death.

-

Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or ROS production (e.g., DCFDA staining) to determine if the inhibitor is causing mitochondrial dysfunction at your working concentration.

-

Kinome Profiling: If significant off-target effects are suspected, a kinome-wide selectivity screen can identify other kinases that are inhibited by the compound.[4]

Q3: I am not observing the expected phenotype in my experiment, even though my Western blot shows inhibition of downstream AKT signaling. What could be the issue?

A3: This discrepancy can arise from several factors related to the complexity of cellular signaling.

Troubleshooting Steps:

-

Pathway Crosstalk: The cellular phenotype you are observing might be influenced by parallel signaling pathways that compensate for the inhibition of the AKT pathway. Consider investigating the activity of other related pathways, such as the MAPK/ERK pathway.

-

Cell Line Specificity: The role of the AKT pathway in a specific cellular process can vary between different cell lines. Ensure that the importance of the AKT pathway for your phenotype of interest is well-established in your chosen cell model.

-

Rescue Experiments: To confirm that the observed phenotype is on-target, you can perform a rescue experiment. This involves overexpressing a constitutively active or drug-resistant mutant of AKT to see if it can reverse the effects of the inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Activity of this compound on Cell Proliferation and Viral Replication

| Cell Line/Virus | Assay | IC50 |

| 786-O | Proliferation | <1.25 µM |

| HeLa | Proliferation | 320 - 670 nM |

| Jurkat | Proliferation | 340 nM |

| Parainfluenza virus 5 (PIV5) in HeLa cells | Replication | 520 nM |

Data compiled from Tocris Bioscience product information.[2]

Table 2: Kinase Selectivity Profile of this compound

The following data represents the percentage of kinase activity remaining in the presence of 1.0 µM and 10.0 µM of this compound. A lower percentage indicates greater inhibition.

| Kinase | % Activity Remaining (1.0 µM) | % Activity Remaining (10.0 µM) |

| PKB alpha (AKT1) | 99 | 53 |

| CAMK1 | 94 | 22 |

| MINK1 | 97 | 65 |

| NEK6 | 92 | 52 |

| MSK1 | 91 | 61 |

| IGF-1R | 95 | 62 |

| MELK | 109 | 63 |

| NEK2a | 102 | 63 |

| CSK | 94 | 74 |

| ROCK 2 | 99 | 77 |

Data sourced from the International Centre for Kinase Profiling.[5] Note: This screen did not show strong inhibition of AKT1 at 1 µM, which may be due to the specific assay conditions. However, at 10 µM, significant inhibition is observed.

Experimental Protocols

Protocol 1: Western Blot for AKT Pathway Analysis

Objective: To assess the phosphorylation status of AKT and its downstream targets.

Methodology:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-GSK3β (Ser9), total GSK3β, or other targets of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Protocol 2: MTT Cell Viability Assay

Objective: To determine the effect of this compound on cell viability.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Protocol 3: In Vitro Kinase Assay (General Protocol)

Objective: To determine the direct inhibitory effect of this compound on kinase activity.

Methodology:

-

Reaction Setup:

-

In a microplate, add the kinase, a suitable kinase buffer, and the test compound (this compound) or vehicle control.

-

-

Pre-incubation:

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction and detect kinase activity. This can be done in several ways:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase/luciferin system (e.g., Kinase-Glo®).[8]

-

Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ab-science.com [ab-science.com]

- 5. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. benchchem.com [benchchem.com]

Technical Support Center: Optimizing AKT Inhibitor IV Dosage to Minimize Cytotoxicity

Welcome to the technical support center for AKT Inhibitor IV. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing cytotoxicity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as AKTIV, is a cell-permeable compound that inhibits the activation of AKT (Protein Kinase B).[1] It functions by preventing the phosphorylation of AKT at Ser473 and Thr308, which is crucial for its activation.[1][2] Unlike other inhibitors that may target the ATP-binding site of AKT directly, this compound is thought to act on a kinase upstream of AKT but downstream of PI3K. The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer.[3][4][5][6]

Q2: What are the common off-target effects of AKT inhibitors and how can I mitigate them?

A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[7] For kinase inhibitors, this can lead to the modulation of other signaling pathways, resulting in cellular toxicity.[7][8] Common off-target effects can include inhibition of other kinases, which can be identified through kinome-wide selectivity screening.[7] To mitigate these effects, it is crucial to use the lowest effective concentration of the inhibitor and to confirm that the observed phenotype is directly correlated with the inhibition of AKT phosphorylation.[9] Comparing results with other AKT inhibitors that have different chemical structures can also help distinguish on-target from off-target effects.[7]

Q3: How do I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration of this compound will vary depending on the specific cell line, experimental duration, and the biological endpoint being measured.[9] It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular model.[9] A good starting point for many cancer cell lines is in the sub-micromolar to low micromolar range.[1][2] For example, the IC50 for growth inhibition in Jurkat and HeLa cells has been reported to be around 0.3 µM.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity or cell death are observed even at low concentrations of this compound.

-

Possible Cause 1: High sensitivity of the cell line.

-

Solution: Your cell line may be particularly sensitive to the inhibition of the AKT pathway. Try reducing both the concentration of the inhibitor and the incubation time. Perform a detailed time-course and dose-response analysis to find a therapeutic window that inhibits AKT phosphorylation without causing excessive cell death.

-

-

Possible Cause 2: Solvent toxicity.

-

Solution: this compound is typically dissolved in DMSO.[9] Ensure that the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced toxicity.[9] Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.

-

-

Possible Cause 3: Off-target effects.

-

Solution: At higher concentrations, the risk of off-target effects increases.[9] Lower the concentration of the inhibitor and verify that the observed cytotoxicity correlates with the specific inhibition of p-AKT levels via Western blot analysis.

-

Issue 2: Inconsistent or unexpected experimental results.

-

Possible Cause 1: Inhibitor instability.

-

Solution: Ensure proper storage of your this compound stock solution, which should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] Prepare fresh working dilutions in your cell culture medium immediately before each experiment.

-

-

Possible Cause 2: Activation of compensatory signaling pathways.

-

Solution: Cells can sometimes adapt to the inhibition of one pathway by upregulating another. Use techniques like Western blotting to investigate the activation of other known survival pathways. In some cases, a combination of inhibitors targeting both the primary and compensatory pathways may be necessary to achieve the desired effect.[7]

-

-

Possible Cause 3: Compound precipitation.

-

Solution: Visually inspect your culture medium after adding the inhibitor to ensure it has fully dissolved and not precipitated out of solution, which can lead to inconsistent effective concentrations. Check the solubility of the inhibitor in your specific culture media.[7]

-

Data Presentation

Table 1: Reported IC50 Values for Various AKT Inhibitors in Different Cancer Cell Lines

| Inhibitor | Cell Line | Endpoint | Reported IC50 |

| This compound | Jurkat | Growth Inhibition | ~0.3 µM[1] |

| This compound | HeLa | Growth Inhibition | ~0.3 µM[1] |

| (E)-Akt inhibitor-IV | MDA-MB-468, MDA-MB-231, MCF7 | Growth Inhibition (GI20) | Average of 0.04 µM[10] |

| MK-2206 | C33A | Cell Viability | ~15 µM (at 48h)[11] |

| SC-66 | C33A | Cell Viability | ~1 µg/ml (at 48h)[11] |

| AKT-IN-1 | NCI-H1563 | Growth Inhibition | ~0.54 µM[9] |

| AKT-IN-1 | NCI-H1618 | Growth Inhibition | ~22 µM[9] |

| AKT-IN-1 | NCI-H1623 | Growth Inhibition | ~15 µM[9] |

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

-

Materials: 96-well plates, complete cell culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor and a vehicle control (DMSO).[9]

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[9]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[13]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Western Blot for AKT Pathway Analysis

This protocol is used to detect the phosphorylation status of AKT and its downstream targets.

-

Materials: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF or nitrocellulose membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (p-AKT Ser473, p-AKT Thr308, total AKT, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, ECL substrate.[7][14]

-

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.[14]

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[9]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][15]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7][16]

-

Incubate the membrane with primary antibodies overnight at 4°C.[9][16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

-

Detect the signal using an ECL substrate and an imaging system.[7]

-

Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.[7]

-

3. Apoptosis (Annexin V/PI) Assay

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

-

Materials: Flow cytometer, Annexin V-FITC/PI apoptosis detection kit, binding buffer.

-

Procedure:

-

Treat cells with this compound as required.

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[17]

-

Mandatory Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.qub.ac.uk [pure.qub.ac.uk]

Technical Support Center: Interpreting Paradoxical Akt Phosphorylation with AKT Inhibitor IV

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AKT inhibitor IV and interpreting the phenomenon of paradoxical Akt phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a cell-permeable benzimidazole compound that has been shown to inhibit the PI3K/Akt signaling pathway.[1] It has demonstrated cytotoxic effects on various cancer cell lines.[2][3] While initially thought to act on a kinase upstream of Akt and downstream of PI3K, further studies have revealed that its potent anticancer and antiviral activities are likely due to its massive accumulation in mitochondria.[4][5] This accumulation disrupts mitochondrial structure and function, leading to mitochondrial depolarization, reduced respiration, and the release of reactive oxygen species (ROS).[4][5][6]

Q2: What is paradoxical Akt phosphorylation?

Paradoxical Akt phosphorylation is a phenomenon where treatment with certain ATP-competitive Akt inhibitors leads to an increase, rather than a decrease, in the phosphorylation of Akt at its regulatory sites, Threonine 308 (Thr308) and Serine 473 (Ser473).[7][8][9]

Q3: Why does paradoxical Akt phosphorylation occur with some inhibitors?

This paradoxical effect is observed with ATP-competitive inhibitors of Akt.[7][10] The binding of these inhibitors to the ATP-binding pocket of Akt is believed to induce a conformational change.[7] This change shields the phosphorylated Thr308 and Ser473 residues from cellular phosphatases, which would normally dephosphorylate them.[7][10] This protection from dephosphorylation leads to an accumulation of phosphorylated Akt, even though the kinase itself is inhibited.[7]

Q4: Does this compound cause paradoxical Akt phosphorylation?

Yes, depending on the concentration, this compound has been observed to have paradoxical effects on Akt phosphorylation, including increasing it.[4][5] The production of reactive oxygen species (ROS) due to the inhibitor's effect on mitochondria may be mechanistically linked to this activation of Akt, as Akt phosphorylation is sensitive to redox conditions.[5]

Q5: What are the known off-target effects of this compound?

The primary off-target effect of this compound is its accumulation in mitochondria, leading to the disruption of cellular bioenergetics.[4][5] This includes mitochondrial swelling, depolarization, diminished mitochondrial respiration, and the release of reactive oxygen species (ROS).[4][5] At higher concentrations (e.g., 10 μM), it can also activate the unfolded protein response and induce apoptosis.[5][6]

Troubleshooting Guide

Q1: I treated my cells with this compound and observed an increase in p-Akt levels by Western blot. Is my experiment wrong?

Not necessarily. This is likely the phenomenon of paradoxical hyperphosphorylation.[7][8][9] To confirm that the inhibitor is active despite the increase in p-Akt, you should assess the phosphorylation of downstream targets of Akt, such as GSK3β or FOXO transcription factors.[11] A decrease in the phosphorylation of these downstream targets would indicate that the catalytic activity of Akt is indeed inhibited.

Q2: My cell viability assay results are inconsistent when using this compound. What could be the cause?

Inconsistent cell viability results can be due to several factors:

-

Inhibitor Concentration: The effects of this compound are highly concentration-dependent.[4][5] Ensure you are using a consistent and accurate concentration. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line.

-

Cell Density: The initial cell seeding density can influence the outcome of viability assays.[12] Ensure you are seeding a consistent number of cells for each experiment.

-

Mitochondrial Health of Cells: Given that this compound's primary off-target effect is on mitochondria, the baseline mitochondrial health of your cells could influence their sensitivity to the inhibitor.[4]

-

Assay Type: The type of viability assay used can also impact results. Assays based on metabolic activity (like MTT or resazurin) might be directly affected by the inhibitor's impact on mitochondrial respiration.[12][13] Consider using a different type of assay, such as one that measures ATP levels or cell membrane integrity, to confirm your findings.[13]

Q3: I see paradoxical p-Akt hyperphosphorylation, but no change in the phosphorylation of downstream targets. What does this mean?

This could indicate a few possibilities:

-

Insufficient Inhibitor Concentration: The concentration of the inhibitor may be enough to induce the conformational change leading to p-Akt stabilization but not sufficient to effectively inhibit its catalytic activity towards all downstream substrates in your specific cell type and experimental conditions.

-

Cell Line Specificity: The signaling network in your cell line might have redundant pathways that compensate for Akt inhibition, or the specific downstream target you are probing may not be predominantly regulated by Akt in that context.

-

Kinetics of Inhibition: The timing of your experiment might be critical. The paradoxical hyperphosphorylation and the inhibition of downstream targets might have different kinetics. Consider performing a time-course experiment.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines.

| Cell Line | Assay | IC50 | Reference |

| 786-O | Proliferation | <1.25 µM | |

| Jurkat | Growth | 0.3 µM | [3] |

| HeLa | Growth | 0.3 µM | [3] |

| 786-O | FOXO1a Nuclear Export | 625 nM | [3] |

| HeLa | PIV5 Replication | 520 nM | [3][6] |

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[14][15][16]

-

Sample Preparation:

-

Gel Electrophoresis and Transfer:

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.[17]

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Incubate the membrane with primary antibodies against p-Akt (e.g., p-Akt Ser473, p-Akt Thr308) and total Akt overnight at 4°C. Dilute antibodies in 5% BSA in TBST.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensities and normalize the p-Akt signal to the total Akt signal.

-

In Vitro Akt Kinase Assay

This protocol provides a general workflow for measuring Akt kinase activity.[18][19][20][21][22]

-

Immunoprecipitation of Akt:

-

Lyse cells and quantify protein concentration as described for Western blotting.

-

Incubate cell lysates with an anti-Akt antibody to capture the Akt protein.[21][22]

-

Add Protein A/G-agarose beads to pull down the antibody-Akt complex.[21][22]

-

Wash the immunoprecipitated complex multiple times to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer.

-

Add a known Akt substrate (e.g., a GSK-3 fusion protein) and ATP to initiate the kinase reaction.[22]

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction.

-

The method of detection will depend on the assay kit being used. Common methods include:

-

Western Blot: Analyze the reaction mixture by Western blot using a phospho-specific antibody against the substrate.[22]

-

ELISA-based: Use a phospho-specific antibody in an ELISA format to quantify the phosphorylated substrate.[19]

-

Luminescence-based (ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.[20]

-

-

Cell Viability Assay (Resazurin-based)

This is a common method to assess cell viability.[12][13][23][24]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.[12]

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with various concentrations of this compound or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[13]

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Signaling Pathways and Experimental Workflows

Caption: PI3K/Akt signaling and the paradoxical effect of ATP-competitive inhibitors.

Caption: Workflow for investigating paradoxical Akt phosphorylation.

Caption: Troubleshooting logic for unexpected results with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. pnas.org [pnas.org]

- 8. Inhibitor hijacking of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]

- 19. content.abcam.com [content.abcam.com]

- 20. promega.com [promega.com]

- 21. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. abcam.com [abcam.com]

- 23. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Technical Support Center: Navigating Mitochondrial Toxicity of AKT Inhibitor IV

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mitochondrial toxicity of AKT Inhibitor IV. Our aim is to help you identify, understand, and control for the off-target mitochondrial effects of this compound in your experiments.

Frequently Asked Questions (FAQs)